molecular formula C17H22ClN3O3 B1473021 Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2097968-00-6

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B1473021
CAS RN: 2097968-00-6
M. Wt: 351.8 g/mol
InChI Key: FCKPXKHKPDQLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C16H20ClN3O3 and a molecular weight of 337.80 . It is a solid compound .


Molecular Structure Analysis

The SMILES string of the compound is O=C (OC (C) (C)C)N1CCN (CC1)C2=NC3=CC (Cl)=CC=C3O2 . This indicates that the compound contains a piperazine ring attached to an isoxazole ring via a methyl group. The isoxazole ring is substituted with a chlorine atom .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant area of research, with efforts focused on developing new methods for their preparation and detailed analysis of their properties. For instance, compounds with similar structures have been synthesized through condensation reactions, nucleophilic substitution reactions, and other chemical transformations. These processes often involve intermediate steps and the use of catalysts, ligands, and bases to achieve high yields and selectivity. The structural characterization of these compounds includes spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside X-ray diffraction studies to confirm their crystal structures (Sanjeevarayappa et al., 2015).

Biological Evaluation

Biological evaluation of compounds structurally related to "Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate" has also been an area of interest, albeit with a focus away from drug use and dosage. These studies assess the potential antibacterial, anthelmintic, and other biological activities of the compounds. For example, certain derivatives have demonstrated moderate anthelmintic activity and have been evaluated for their antibacterial properties against various microorganisms. The biological activities of these compounds are attributed to their structural features and the presence of specific functional groups, which can interact with biological targets (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound has been classified as causing eye irritation and skin irritation . The safety pictograms associated with it are GHS07 . The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl 4-[(5-chloro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKPXKHKPDQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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